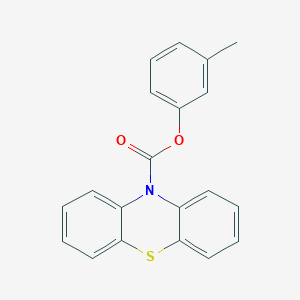

m-tolyl 10H-phenothiazine-10-carboxylate

描述

属性

分子式 |

C20H15NO2S |

|---|---|

分子量 |

333.4 g/mol |

IUPAC 名称 |

(3-methylphenyl) phenothiazine-10-carboxylate |

InChI |

InChI=1S/C20H15NO2S/c1-14-7-6-8-15(13-14)23-20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3 |

InChI 键 |

NSTBBOKFDNCGRF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

产品来源 |

United States |

准备方法

Core Phenothiazine Synthesis

The phenothiazine backbone is synthesized via cross-coupling reactions. For example, 3,7-dinitro-10H-phenothiazine (DNP) serves as a precursor. Reduction of nitro groups using hydrogen gas in the presence of palladium catalysts yields 3,7-diamino-10H-phenothiazine. Selective alkylation at the 3- and 7-positions is achieved via reductive amination with aldehydes/ketones, avoiding chromium-based oxidants.

Reaction Conditions :

Carboxylation at the 10-Position

The 10-position is functionalized via acylation. Acyl chlorides (e.g., chloroacetyl chloride) react with the phenothiazine amine under basic conditions:

Conditions :

Direct Esterification with m-Tolyl Groups

Borate-Sulfuric Acid Catalyzed Esterification

The carboxylated phenothiazine undergoes esterification with m-cresol (m-tolyl alcohol) using a borate-sulfuric acid catalyst.

Procedure :

-

Reactants : 10-Carboxymethylphenothiazine, m-cresol

-

Catalyst : Boric acid (0.84 g) + H₂SO₄ (0.5 g)

-

Solvent : Toluene

-

Temperature : 140–160°C

Mechanism : The borate-sulfuric acid complex activates the carboxylic acid, facilitating nucleophilic attack by m-cresol.

Palladium-Catalyzed Coupling

An alternative method employs palladium catalysts for direct coupling between phenothiazine-10-carboxylic acid and m-tolyl halides:

Conditions :

-

Catalyst : Pd₂(dba)₃ (3 mol%), tri-tert-butylphosphonium tetrafluoroborate (6 mol%)

-

Base : Potassium tert-butoxide

-

Solvent : Toluene

One-Pot Synthesis from Phenothiazine

Simultaneous Carboxylation and Esterification

A one-pot method combines phenothiazine, potassium chloroacetate, and m-cresol in N,N-dimethylformamide (DMF):

Steps :

-

Phenothiazine reacts with potassium chloroacetate at pH 8–9 (adjusted with NaOH).

-

m-Cresol is added, and the mixture is heated to 120°C.

-

Acidic workup (HCl) precipitates the product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | Chromium-free; high selectivity | Multi-step process | 85–92% |

| Borate-Sulfuric Acid | High efficiency; single-step esterification | High temperatures required | 89–95% |

| Palladium-Catalyzed | Mild conditions; scalable | Costly catalysts | 70–75% |

| One-Pot Synthesis | Simplified workflow; high yield | Requires precise pH control | 90–95% |

Structural and Purity Validation

Spectroscopic Data

化学反应分析

Oxidation Reactions

M-tolyl 10H-phenothiazine-10-carboxylate undergoes oxidation to form stabilized intermediates. Key reagents include potassium permanganate or hydrogen peroxide under acidic or neutral conditions. These reactions typically yield sulfoxides or sulfones as products.

Mechanistic Insights

The oxidation process may involve stabilization of reactive intermediates through substituent effects. For example, methoxy groups on phenothiazine derivatives can redistribute charge density in oxidized forms (radical cation/dication), as observed in phenothiazine-based polymers . While direct data for this compound is limited, analogous systems show that aromaticity in the thiazine ring increases with oxidation, aiding stabilization .

Reduction Reactions

Reduction of the compound is facilitated by lithium aluminum hydride (LiAlH₄) under anhydrous conditions. This reaction typically generates reduced phenothiazine derivatives , though specific structural details depend on the site of reduction (e.g., sulfur centers or aromatic rings).

Substitution Reactions

The carboxylate group at the 10-position is reactive and undergoes nucleophilic substitution . Reagents such as amines or alcohols replace the carboxylate moiety under basic or neutral conditions.

Synthetic Context

In related phenothiazine derivatives, substitution reactions are often catalyzed by agents like C5 (e.g., azonaphthalene derivatives) in organic solvents such as chloroform . While the exact mechanism for this compound is not detailed, analogous systems suggest that substitution proceeds via a nucleophilic attack on the electrophilic carbonyl group .

Comparative Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral | Sulfoxides, sulfones |

| Reduction | LiAlH₄ | Anhydrous | Reduced phenothiazine |

| Substitution | Amines, alcohols | Basic/neutral | Amino/alkoxy derivatives |

Structural and Mechanistic Considerations

The phenothiazine core and m-tolyl carboxylate group influence reactivity:

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

M-tolyl 10H-phenothiazine-10-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can be oxidized to form sulfoxides or sulfones and can undergo reductions to yield reduced phenothiazine derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Reduced phenothiazine derivatives |

| Substitution | Amines, alcohols | Amino or alkoxy derivatives |

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets cholinesterase enzymes, which play a crucial role in the breakdown of acetylcholine. By inhibiting these enzymes, the compound may increase acetylcholine levels in synaptic clefts, offering therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Case Study: Alzheimer's Disease

Research has demonstrated that compounds similar to this compound can inhibit tau protein aggregation, a hallmark of Alzheimer's disease pathology. This inhibition can potentially reverse the toxic effects associated with protein aggregation and may lead to novel therapeutic strategies .

Medical Uses

Therapeutic Applications

this compound is being explored for various medical applications:

- Treatment of Methemoglobinemia: The compound is effective in treating this condition by facilitating oxygen delivery in the body .

- Medical Dye: It is utilized as a dye during surgical procedures for staining tissues .

- Diagnostic Tool: The compound serves as an indicator dye to detect specific compounds in urine .

- Antiseptic Properties: It exhibits mild urinary antiseptic properties and is used in preventing kidney stones .

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is employed in the manufacturing of dyes and pigments. Its chemical properties allow it to be used effectively as a redox mediator and optical probe in various applications, including photoelectrochromic imaging .

作用机制

间甲苯基 10H-吩噻嗪-10-羧酸酯的作用机制涉及其与特定分子靶标的相互作用,例如胆碱酯酶。该化合物作为一种抑制剂,与酶的活性位点结合并阻止乙酰胆碱的分解。 这种抑制会导致突触间隙中乙酰胆碱水平升高,这可能对阿尔茨海默病等疾病具有治疗意义 .

类似化合物:

吩噻嗪: 一种具有类似结构特征的母体化合物,但缺少间甲苯基和羧酸酯基团。

氯丙嗪: 一种用作抗精神病药物的吩噻嗪衍生物。

异丙嗪: 另一种用作抗组胺药的吩噻嗪衍生物.

独特性: 间甲苯基 10H-吩噻嗪-10-羧酸酯由于其特定的结构修饰而具有独特性,这些修饰赋予其独特的化学和生物学特性。 间甲苯基和羧酸酯基团的存在增强了其作为有机合成中的通用中间体和药物开发中发现剂的潜力 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenothiazine Carboxylate Esters

Phenothiazine carboxylate esters vary by the substituent on the ester group. Key analogs include:

Key Observations :

Phenothiazine Derivatives with Non-Carboxylate Substituents

Alkylated Phenothiazines

- 10-Methyl-10H-phenothiazine (CAS 1207-72-3): The methyl group at nitrogen simplifies synthesis but reduces polarity (LogP ~4.5), limiting water solubility. Used as a precursor for sulfonic acid derivatives .

- 10-Decyl-10H-phenothiazine: A long alkyl chain (C₁₀H₂₁) drastically increases hydrophobicity (LogP >8), making it suitable for lipid-rich environments .

Sulfonated and Sulfonic Acid Derivatives

- 10-Methyl-10H-phenothiazine-3-sulfonic acid: Introduces a sulfonic acid group, enhancing water solubility and enabling ionic interactions in biological systems .

常见问题

Q. What are the established synthetic routes for m-tolyl 10H-phenothiazine-10-carboxylate, and how can purity be optimized?

The compound is typically synthesized via carbamate formation using phenothiazine derivatives and activated carbonyl reagents. For example, tert-butyl 10H-phenothiazine-10-carboxylate analogs are prepared under anhydrous conditions with catalysts like [Ir{dF(CF3)ppy}₂(dtbpy)]PF₆ and PPh₃ in CH₂Cl₂ . Purity optimization involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

- NMR spectroscopy : Identify aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl signals (δ ~165 ppm) .

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the phenothiazine core .

- UV-Vis spectroscopy : Analyze π→π* transitions in the phenothiazine ring (λmax ~300–350 nm) to assess electronic conjugation .

Q. What solvents and reaction conditions are optimal for derivatizing the phenothiazine core?

Anhydrous solvents (e.g., CH₂Cl₂, THF) under inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the carbamate group. Acidic conditions (e.g., TFA/Et₃SiH) facilitate deprotection, while base-mediated reactions (e.g., NaOH in dioxane/water) are used for ester hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the toxicity or bioactivity of this compound derivatives?

Quantum chemical descriptors (e.g., HOMO/LUMO energies, Fukui functions) and QSAR models correlate molecular properties with toxicity. For m-tolyl acetate analogs, ionization energy and electron affinity strongly predict LD₅₀ values . Use software like MNDO to calculate global softness/hardness and identify reactive sites for rational drug design .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Case study : Discrepancies in carbonyl signal shifts may arise from rotameric equilibria. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and clarify peak splitting .

- Cross-validation : Combine MS fragmentation patterns with IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) to confirm functional group integrity .

Q. Why do certain synthetic routes favor the formation of m-tolyl over o-/p-tolyl isomers?

Computational studies (e.g., MINDO/3) show that m-tolyl cations exhibit higher stability than o-/p-tolyl due to reduced steric hindrance and optimized charge delocalization. This thermodynamic preference guides regioselectivity in Friedel-Crafts or Ullmann-type couplings .

Q. How do photocatalytic conditions influence the deoxygenation of sulfoxide intermediates in phenothiazine synthesis?

Visible-light photocatalysts (e.g., Ir(III) complexes) generate singlet oxygen or radical species that mediate deoxygenation. Mechanistic studies using Stern-Volmer quenching and EPR spectroscopy can identify whether energy- or electron-transfer pathways dominate .

Methodological Guidance

Designing experiments to evaluate antioxidant activity in phenothiazine derivatives:

- DPPH/ABTS assays : Measure radical scavenging capacity at λ = 517/734 nm.

- Electrochemical analysis : Use cyclic voltammetry to determine oxidation potentials (Epa), correlating with electron-donating ability of the phenothiazine nitrogen .

Analyzing contradictory stability data in accelerated degradation studies:

- Forced degradation : Expose compounds to heat (40–60°C), light (UV-A/B), and humidity (75% RH).

- HPLC-MS monitoring : Track decomposition products (e.g., sulfoxide/sulfone formation) and apply Arrhenius kinetics to extrapolate shelf-life .

Optimizing crystallization for X-ray diffraction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。